3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid
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Overview
Description
3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid is an organic compound that features a chlorophenyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid typically involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a base, followed by a series of steps including reduction and carboxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The chlorophenyl group and pyrrole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-4-(1H-pyrrol-1-yl)butanoic acid
- 3-(4-Fluorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid
- 3-(4-Methylphenyl)-4-(1H-pyrrol-1-yl)butanoic acid
Uniqueness
3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the chlorophenyl group plays a crucial role.
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-pyrrol-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c15-13-5-3-11(4-6-13)12(9-14(17)18)10-16-7-1-2-8-16/h1-8,12H,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOSTIMAWGMEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(CC(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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